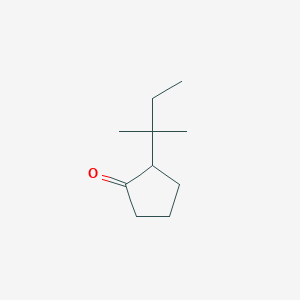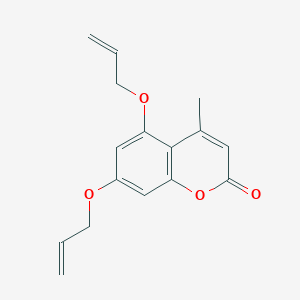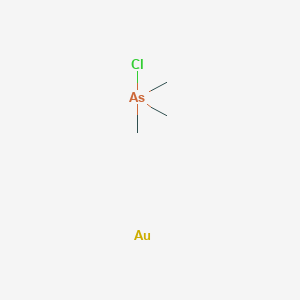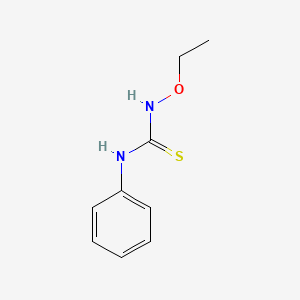
1-Ethoxy-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-phenylthiourea is an organosulfur compound with the molecular formula C10H12N2OS. It is a derivative of thiourea, characterized by the presence of an ethoxy group and a phenyl group attached to the thiourea core. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of ethoxyamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or ethyl acetate, under mild conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The ethoxy or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Ethoxy-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including antibacterial and antifungal properties.
Medicine: Research has shown potential anticancer and anti-inflammatory effects, making it a candidate for drug development.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-phenylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme aldose reductase, which is involved in diabetic complications. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
1-Phenylthiourea: Lacks the ethoxy group, making it less soluble in organic solvents.
1-Ethyl-3-phenylthiourea: Similar structure but with an ethyl group instead of an ethoxy group, affecting its reactivity and solubility.
1-(4-Ethoxyphenyl)-3-phenylthiourea: Contains an additional ethoxy group on the phenyl ring, which can influence its chemical properties.
Uniqueness: 1-Ethoxy-3-phenylthiourea is unique due to the presence of both ethoxy and phenyl groups, which confer specific solubility and reactivity characteristics. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
23957-06-4 |
|---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-ethoxy-3-phenylthiourea |
InChI |
InChI=1S/C9H12N2OS/c1-2-12-11-9(13)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,13) |
InChI Key |
JHAXWJNPBLUOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


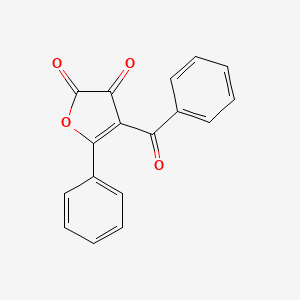
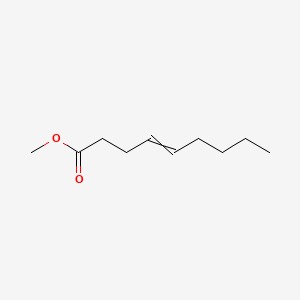
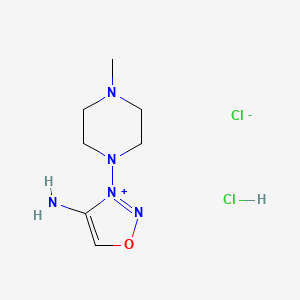
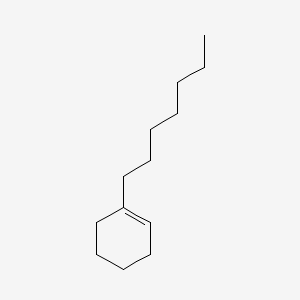
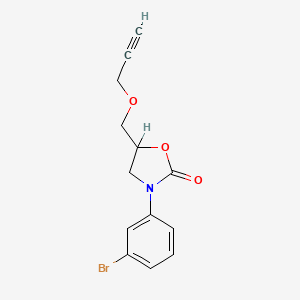
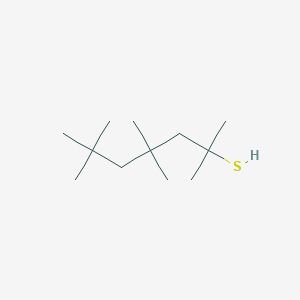



![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
